molecular formula C8H17NO B2456028 (4,4-Dimethylpiperidin-3-yl)methanol CAS No. 1781802-07-0

(4,4-Dimethylpiperidin-3-yl)methanol

Cat. No.: B2456028
CAS No.: 1781802-07-0
M. Wt: 143.23
InChI Key: WEBCVDFSBQPQLS-UHFFFAOYSA-N
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Description

(4,4-Dimethylpiperidin-3-yl)methanol is a substituted piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules. The presence of the hydroxymethyl group at the 3-position and the two methyl groups at the 4-position of the piperidine ring creates a unique three-dimensional structure that can influence the binding affinity and metabolic stability of potential drug candidates . Piperidine scaffolds are fundamental in drug discovery, featuring prominently in compounds targeting a wide range of therapeutic areas . The specific steric and electronic properties imparted by the 4,4-dimethyl groups make this compound a valuable intermediate for exploring structure-activity relationships (SAR) . Researchers utilize this and similar compounds in the design and development of novel bioactive molecules, including potential ligands for various receptors . As a fine chemical, it is characterized by its molecular formula (C8H17NO) and a molecular weight of 143.23 g/mol . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4,4-dimethylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)3-4-9-5-7(8)6-10/h7,9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBCVDFSBQPQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Enantioselective Synthesis

Challenges in Stereoselective Synthesis of 3,4-Disubstituted Piperidines

The synthesis of 3,4-disubstituted piperidines with high stereoselectivity is a formidable task for several reasons. The piperidine (B6355638) ring can adopt various conformations, primarily chair and boat forms, and the substituents' axial or equatorial positions significantly influence the molecule's stability and reactivity. Achieving control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry requires sophisticated synthetic strategies.

Key challenges include:

Conformational Flexibility: The dynamic nature of the piperidine ring makes it difficult to predict and control the facial selectivity of incoming reagents.

Controlling Diastereoselectivity: Establishing the desired cis or trans relationship between substituents at the C3 and C4 positions often requires carefully chosen reagents and reaction conditions. For instance, hydrogenation of disubstituted pyridines can lead to cis-piperidines, which can then be epimerized to the trans-diastereoisomers under basic conditions. rsc.org

Achieving Enantioselectivity: The synthesis of a single enantiomer from achiral or racemic starting materials necessitates the use of chiral auxiliaries, asymmetric catalysts, or resolution techniques. nih.govwikipedia.org Stepwise construction of the piperidine ring can be lengthy and may require stoichiometric chiral building blocks or resolution to control the absolute stereochemistry. nih.govsnnu.edu.cn

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For 3,4-disubstituted piperidines, this typically involves controlling the formation of either the cis or trans isomer.

Several strategies have been developed to achieve diastereoselectivity:

Cycloaddition Reactions: The ene cyclisation of 4-aza-1,7-dienes has been shown to produce 3,4-disubstituted piperidines. researchgate.net For example, the cyclisation of certain diesters catalyzed by methylaluminum dichloride (MeAlCl2) can yield the corresponding trans 3,4-disubstituted piperidines with high diastereomeric ratios. researchgate.net

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a common method for synthesizing piperidines. This approach often favors the formation of the cis diastereomer. rsc.org Subsequent epimerization can then be employed to access the thermodynamically more stable trans isomer. rsc.org

Radical Cycloadditions: A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been reported to produce polysubstituted piperidines with generally high yield and diastereoselectivity. nih.gov

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. For (4,4-Dimethylpiperidin-3-yl)methanol, this involves creating the desired absolute stereochemistry at the C3 position.

Chiral Auxiliary-Mediated Synthesis (e.g., L-Di-p-toluoyltartaric Acid, D-Di-p-toluoyltartaric Acid)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric synthesis. williams.edu

While specific examples for the direct synthesis of this compound using chiral auxiliaries are not extensively detailed in the provided search results, the principle is widely applied in the synthesis of chiral piperidines. For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids that can be precursors to substituted piperidines. nih.gov

Tartaric acid derivatives, such as L-di-p-toluoyltartaric acid and D-di-p-toluoyltartaric acid, are commonly used as chiral resolving agents. nbinno.comgoogle.comnih.gov They react with racemic mixtures to form diastereomeric salts that can be separated by crystallization. wikipedia.orgnbinno.com This technique is discussed further in the enantiomeric resolution section.

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis is a powerful tool for enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov

Recent advancements in this area include:

Rhodium-Catalyzed Cycloadditions: A rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition has been developed to access polysubstituted piperidines. nih.gov This method allows for the union of multiple components with concomitant control of stereochemistry. nih.gov

Phosphine-Catalyzed Annulations: A highly enantioselective variant of the Kwon annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, provides an array of functionalized piperidine derivatives with very good stereoselectivity. acs.org

Rhodium-Catalyzed Reductive Heck Reactions: An asymmetric reductive Heck reaction of arylboronic acids and pyridine-1(2H)-carboxylates, catalyzed by a rhodium complex, yields 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govsnnu.edu.cn These intermediates can then be reduced to provide a wide variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn

Catalytic SystemReaction TypeProduct TypeEnantioselectivity (ee)Reference
Rh(I) / Chiral Ligand[2+2+2] CycloadditionPolysubstituted PiperidinesHigh nih.gov
Chiral Phosphepine[4+2] AnnulationFunctionalized PiperidinesVery Good acs.org
Rh / Chiral LigandAsymmetric Reductive Heck3-Substituted TetrahydropyridinesExcellent nih.govsnnu.edu.cn

Impact of Stereochemistry on Molecular Conformation and Derived Applications

The three-dimensional arrangement of atoms in a molecule, or its conformation, is fundamentally influenced by its stereochemistry. In the case of this compound, the configuration at the C3 chiral center dictates the spatial orientation of the hydroxymethyl group relative to the piperidine ring and its gem-dimethyl substituents.

The specific conformation adopted by each enantiomer can have profound implications for its applications. In medicinal chemistry, the precise three-dimensional structure of a molecule is often critical for its biological activity. mdpi.com One enantiomer may bind to a specific receptor with high affinity, leading to a desired therapeutic effect, while the other enantiomer may be inactive or even produce undesirable side effects. Therefore, the ability to synthesize enantiomerically pure this compound is essential for its potential development as a pharmaceutical intermediate.

Furthermore, enantiopure piperidine derivatives are valuable chiral building blocks in asymmetric synthesis. The defined stereochemistry of this compound can be transferred to new molecules, enabling the synthesis of complex chiral targets with high stereocontrol. The conformational rigidity imparted by the gem-dimethyl group can also be advantageous in designing chiral ligands or catalysts where a well-defined spatial arrangement is necessary for effective stereochemical induction.

Chemical Transformations and Reaction Pathways

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine nitrogen in the piperidine ring is a key center of reactivity, readily participating in nucleophilic substitution and addition reactions.

The lone pair of electrons on the piperidine nitrogen atom makes it a potent nucleophile, enabling straightforward N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or other alkylating agent. nih.gov These reactions typically proceed via an SN2 mechanism. A challenge in the N-alkylation of secondary amines is the potential for overalkylation; however, selective mono-N-alkylation can be achieved under controlled conditions. nih.govorganic-chemistry.org For instance, methods have been developed for the selective mono-N-alkylation of amino alcohols by forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine group. organic-chemistry.org Dimethylformamide dialkylacetals can also serve as alkylating agents under thermal conditions, leading to N-alkylation at the N3 position. rsc.org

N-Acylation is the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally robust and high-yielding. googleapis.com The process involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. These reactions are fundamental in peptide coupling and the synthesis of various amide derivatives. sphinxsai.comnih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions
TransformationReagent(s)Product TypeTypical Conditions
N-AlkylationAlkyl Halide (e.g., CH₃I, BnBr)Tertiary AmineBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF)
N-AcylationAcyl Chloride (e.g., Acetyl chloride)AmideBase (e.g., Triethylamine, Pyridine), Solvent (e.g., DCM, Toluene) googleapis.com
N-AcylationAcid Anhydride (e.g., Acetic anhydride)AmideSolvent (e.g., Acetic Acid), Heat
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Tertiary AmineAcid catalyst, Solvent (e.g., Dichloroethane)

Beyond simple alkylation and acylation, the piperidine nitrogen can be incorporated into more complex structures. For example, it can undergo reactions like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, to form N-aryl derivatives. mdpi.com Deoxyamination methodologies, which convert alcohols to amines, can also be adapted to form various amine derivatives, mediated by phosphonium (B103445) intermediates generated from N-haloimides and triphenylphosphine. nih.gov

Transformations at the Hydroxymethyl Group

The primary hydroxymethyl group at the C3 position is another site for extensive chemical modification, including oxidation, esterification, and etherification.

The primary alcohol of (4,4-Dimethylpiperidin-3-yl)methanol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent overoxidation to the carboxylic acid. organic-chemistry.org Common reagents for this transformation include Dess-Martin periodinane (DMP), Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine), and TEMPO-based systems. organic-chemistry.org For instance, trichloroisocyanuric acid in the presence of catalytic TEMPO allows for the rapid and efficient oxidation of primary alcohols to aldehydes without significant overoxidation. organic-chemistry.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and sodium hypochlorite (B82951) in the presence of a catalyst are effective for this transformation. This conversion is a key step in the synthesis of piperidine-3-carboxylic acid derivatives. nih.gov

Table 2: Oxidation of the Hydroxymethyl Group
ProductOxidizing Agent(s)Typical Conditions
4,4-Dimethylpiperidine-3-carbaldehydePCC, DMP, Swern Oxidation, TEMPO/NaOClAnhydrous, controlled temperature
4,4-Dimethylpiperidine-3-carboxylic acidKMnO₄, Jones Reagent (CrO₃/H₂SO₄), RuCl₃/NaIO₄Aqueous, often requires heat or strong acid/base

Esterification: The hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives to form esters. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netuctm.edu Other methods include reaction with acyl chlorides or anhydrides in the presence of a base. A variety of catalysts, including silica (B1680970) chloride, can also facilitate the esterification process. organic-chemistry.org

Etherification: The formation of an ether linkage at the hydroxymethyl group can be achieved through several methods. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. organic-chemistry.org Chemoselective methods have also been developed; for example, benzyl (B1604629) alcohols can be converted to their methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695), a reaction that proceeds via a carbocation intermediate. organic-chemistry.org

Table 3: Esterification and Etherification Reactions
TransformationReagent(s)Product TypeTypical Conditions
Fischer EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)EsterReflux in alcohol solvent uctm.edu
AcylationAcyl Chloride, Base (e.g., Pyridine)EsterAnhydrous solvent (e.g., CH₂Cl₂)
Williamson Ether SynthesisBase (e.g., NaH), Alkyl Halide (e.g., CH₃I)EtherAnhydrous solvent (e.g., THF, DMF) organic-chemistry.org

Derivatization for Specific Research Applications

The this compound scaffold can be readily modified to synthesize novel ligands for coordination chemistry. The piperidine nitrogen and the oxygen of the hydroxymethyl group can both act as donor atoms for metal coordination. Furthermore, derivatization of these functional groups can introduce additional coordinating moieties, leading to multidentate ligands.

For example, the piperidine nitrogen can be functionalized with pyridyl groups to create ligands with enhanced binding affinity for various metal ions. One possible synthetic route involves the N-alkylation of this compound with 2-(chloromethyl)pyridine (B1213738) to yield (1-((pyridin-2-yl)methyl)-4,4-dimethylpiperidin-3-yl)methanol. The resulting ligand would possess a tridentate N,N,O donor set, making it suitable for the formation of stable complexes with transition metals.

The hydroxyl group can also be a site for modification. Etherification with a molecule containing another donor group, such as a pyrazole (B372694) or an imidazole, would result in a ligand with a different coordination pocket. The steric bulk provided by the gem-dimethyl group on the piperidine ring can also influence the coordination geometry around the metal center, potentially leading to complexes with unique catalytic or photophysical properties.

Ligand Scaffold Potential Coordinating Atoms Synthetic Precursor Potential Metal Ions
(1-((Pyridin-2-yl)methyl)-4,4-dimethylpiperidin-3-yl)methanol N (piperidine), N (pyridine), O (hydroxyl) This compound Cu(II), Zn(II), Ni(II)
3-((1H-Imidazol-1-yl)methyl)-4,4-dimethylpiperidine N (piperidine), N (imidazole) (4,4-Dimethylpiperidin-3-yl)methyl tosylate Co(II), Fe(III), Ru(II)
2-(((4,4-Dimethylpiperidin-3-yl)methoxy)methyl)pyridine N (piperidine), O (ether), N (pyridine) This compound Rh(I), Ir(III), Pd(II)

The bifunctional nature of this compound makes it an excellent starting material for the construction of more elaborate molecular architectures, particularly in the context of medicinal chemistry and materials science. The piperidine ring is a prevalent motif in many FDA-approved drugs, and functionalized piperidines are highly sought-after building blocks. researchgate.net

The hydroxyl group can serve as a handle for chain extension or for linking the piperidine moiety to other molecular fragments. For example, esterification or etherification of the hydroxyl group can be used to append aromatic or heterocyclic units. The piperidine nitrogen, after appropriate protection and deprotection steps, can be acylated or alkylated to introduce further diversity.

A hypothetical multi-step synthesis could involve the initial protection of the piperidine nitrogen of this compound with a Boc group. The hydroxyl group could then be oxidized to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions, such as a Wittig or Grignard reaction, to build a more complex side chain. Subsequent deprotection of the nitrogen and further functionalization would yield a highly substituted, stereochemically complex piperidine derivative. Such strategies are fundamental in the synthesis of novel bioactive compounds and functional materials.

Role As a Chemical Building Block and Synthetic Intermediate in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The unique scaffold of (4,4-Dimethylpiperidin-3-yl)methanol makes it a significant starting material for creating complex, multi-ring systems. The gem-dimethyl substitution locks the piperidine (B6355638) ring into a more defined chair conformation, which can be crucial for controlling stereoselectivity in subsequent reactions. This steric hindrance can direct reagents to attack from a less hindered face, enabling the construction of specific diastereomers. Synthetic chemists leverage this pre-defined stereochemistry to build molecules with precise three-dimensional arrangements, a critical factor for biological activity.

Contribution to Novel Synthetic Methodologies Development

While specific literature detailing the contribution of this compound to the development of entirely new synthetic methodologies is limited, its structural class—substituted piperidines—is central to many innovative synthetic strategies. The development of methods for the diastereoselective synthesis of related 3,4-substituted piperidines is an active area of research. These methodologies often focus on controlling the relative stereochemistry of adjacent substituents on the piperidine ring, a challenge that compounds like this compound help to address by providing a rigid framework that can influence the outcome of stereoselective reactions.

Intermediate in the Synthesis of Pharmaceutical Precursors

The primary application of this compound is as an intermediate in the synthesis of precursors for a variety of therapeutic agents. Its structure is frequently found as a core component in molecules designed to interact with specific biological targets.

The piperidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. While many kinase inhibitors utilize a piperidine ring, specific patent literature points to the use of intermediates derived from related piperidinemethanol structures in the synthesis of Janus Kinase (JAK) inhibitors and mTOR/PI3K/Akt pathway inhibitors. For instance, the closely related analog, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a key intermediate in the synthesis of Tofacitinib, a prominent JAK inhibitor. The gem-dimethyl substitution pattern of this compound offers a synthetically accessible variation for creating novel inhibitors with potentially improved selectivity or pharmacokinetic properties.

Table 1: Application of Piperidine Intermediates in Kinase Inhibitor Synthesis

Kinase Target Family Example Drug/Precursor Role of Piperidine Moiety
Janus Kinase (JAK) Tofacitinib Core scaffold for presenting key binding groups

Substituted piperidines are integral to the structure of many centrally acting agents due to their ability to impart favorable properties, such as blood-brain barrier permeability. The this compound scaffold can be incorporated into molecules targeting neurological pathways. For example, related 4-substituted piperidine structures are found in N-type calcium channel blockers investigated for analgesic properties. Furthermore, analogs such as ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol are critical intermediates in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs), highlighting the importance of the piperidinemethanol core in developing treatments for psychiatric disorders.

Selective receptor modulators are a class of drugs that can act as either agonists or antagonists at specific receptors depending on the tissue type. The piperidine ring is a common feature in these molecules. For instance, compounds with a tetrahydrofluorenone structure, developed as selective estrogen receptor modulators (SERMs), have been synthesized using multi-step routes where cyclic intermediates play a key role. The rigid, non-planar structure of this compound makes it an attractive building block for novel receptor modulators where precise spatial orientation of functional groups is required for selective receptor binding and modulation.

There is an urgent need for new drugs to treat multidrug-resistant tuberculosis. Research has shown that compounds incorporating piperidine rings can exhibit potent activity against Mycobacterium tuberculosis. Specifically, libraries of dipiperidine compounds have been synthesized and screened, revealing that this structural motif is a promising scaffold for new antitubercular agents. lab-chemicals.com The lipophilicity and structural rigidity conferred by the 4,4-dimethylpiperidine (B184581) core of this compound make it a candidate building block for the development of novel agents in this therapeutic area. lab-chemicals.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Tofacitinib

Intermediates for HIV-1 Integrase Inhibitors

This compound serves as a crucial, albeit specialized, building block in the synthesis of complex molecules, including those investigated as potential inhibitors of the HIV-1 integrase enzyme. The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is a prevalent scaffold in a wide array of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility. lifechemicals.comnih.gov In the context of HIV-1 integrase inhibitors, the unique structural features of this compound make it a valuable intermediate for creating novel therapeutic agents.

The gem-dimethyl group at the C4 position of the piperidine ring introduces steric bulk, which can influence the conformational rigidity of the molecule. This rigidity can be advantageous in drug design, as it may lead to a higher binding affinity and selectivity for the target enzyme. The hydroxymethyl group at the C3 position provides a reactive handle for further chemical modifications, allowing for the attachment of various pharmacophoric groups necessary for potent anti-HIV activity.

While specific, publicly available research detailing the direct use of this compound in the synthesis of marketed HIV-1 integrase inhibitors is not abundant, the general importance of substituted piperidines is well-documented in relevant patents and scientific literature. google.comnih.gov The synthetic strategies for complex HIV-1 integrase inhibitors often involve the coupling of heterocyclic building blocks, and the structural motif of this compound aligns with the requirements for such intermediates.

Table 1: Key Structural Features of this compound and Their Significance in Drug Design

Structural FeatureSignificance as a Synthetic Intermediate
Piperidine ScaffoldA common and versatile platform in medicinal chemistry, known for good pharmacokinetic properties. lifechemicals.comnih.gov
Gem-Dimethyl Group (C4)Induces conformational rigidity, potentially enhancing binding affinity and selectivity of the final compound.
Hydroxymethyl Group (C3)Provides a reactive site for further chemical elaboration and connection to other molecular fragments.

Application in the Development of Advanced Materials

The utility of this compound extends beyond medicinal chemistry into the realm of advanced materials science. Substituted piperidines, in general, are recognized for their role in the synthesis of specialized polymers and functional materials. sincerechemicals.com The bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, allows it to act as a versatile monomer or cross-linking agent in polymerization reactions.

The nitrogen atom of the piperidine ring can be incorporated into polymer backbones, such as in polyamides or polyurethanes, imparting unique thermal and mechanical properties to the resulting materials. The gem-dimethyl group can enhance the polymer's thermal stability and solubility in organic solvents. Furthermore, the hydroxyl group can be functionalized to introduce specific properties, such as hydrophilicity or for grafting other polymer chains.

One area of application for dimethylpiperidine derivatives is in the synthesis of zeolites and other porous materials. These materials have widespread use as catalysts, adsorbents, and in separation technologies. The piperidine derivative can act as a structure-directing agent during the synthesis of these materials, influencing the pore size and architecture of the final product.

Table 2: Potential Applications of this compound in Materials Science

Application AreaPotential Role of this compound
Specialty PolymersMonomer or cross-linking agent to enhance thermal stability and solubility. sincerechemicals.com
Functional CoatingsIncorporation into coating formulations to improve durability and chemical resistance.
Porous Materials (e.g., Zeolites)As a template or structure-directing agent to control pore morphology.

Potential Use in Agrochemical Research

In the field of agrochemical research, piperidine-containing compounds have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. lifechemicals.comccspublishing.org.cnijnrd.org The piperidine scaffold is a key component in several commercial pesticides. hashnode.dev Consequently, this compound represents a valuable starting material for the synthesis of novel agrochemicals.

The lipophilicity imparted by the dimethylpiperidine core can be crucial for the effective penetration of the active ingredient through the waxy cuticle of plant leaves or the exoskeleton of insects. The hydroxymethyl group offers a convenient point for the introduction of a toxophore or for modification to fine-tune the compound's biological activity and spectrum.

Research in this area focuses on creating libraries of novel compounds derived from versatile building blocks like this compound and screening them for desired agrochemical activities. While specific examples of commercial agrochemicals derived directly from this compound are not readily found in public literature, the structural analogy to known active ingredients suggests its potential as a scaffold in the discovery of new crop protection agents. google.com

Table 3: Potential Agrochemical Applications of Derivatives of this compound

Agrochemical ClassPotential Role of the this compound Scaffold
FungicidesCore structure for new active ingredients targeting fungal pathogens. hashnode.dev
InsecticidesBuilding block for compounds with insecticidal or insect-repellent properties. ccspublishing.org.cn
HerbicidesScaffold for the development of novel herbicides with selective action. ijnrd.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of (4,4-Dimethylpiperidin-3-yl)methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) spectroscopy offers precise information about the chemical environment, quantity, and connectivity of hydrogen atoms within the molecule. Based on the structure of this compound, a distinct pattern of signals is predicted. The protons on carbons adjacent to the nitrogen atom (C2 and C6) are expected to appear in the 2.5-3.0 ppm range. The gem-dimethyl protons at the C4 position would likely yield a sharp singlet, while the protons of the hydroxymethyl group (-CH₂OH) and the adjacent C3 methine proton would exhibit more complex splitting patterns due to spin-spin coupling.

Predicted ¹H NMR Data for this compound Predicted for CDCl₃ solvent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
NH1.5 - 2.5Broad Singlet1H
C2-H₂, C6-H₂2.5 - 3.0Multiplet4H
C5-H₂1.3 - 1.6Multiplet2H
C3-H1.7 - 2.0Multiplet1H
C4-(CH₃)₂0.9 - 1.1Singlet6H
-CH₂OH3.5 - 3.8Multiplet2H
-OH1.0 - 2.0Broad Singlet1H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Due to the molecule's asymmetry, each of the eight carbon atoms is expected to be chemically unique, resulting in eight distinct signals in the ¹³C NMR spectrum. The chemical shifts are influenced by the local electronic environment; for instance, carbons bonded to the electronegative nitrogen and oxygen atoms (C2, C6, and the -CH₂OH carbon) are predicted to resonate at lower fields (higher ppm values). organicchemistrydata.org

Predicted ¹³C NMR Data for this compound Predicted for CDCl₃ solvent.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2, C650 - 60
C345 - 55
C430 - 40
C535 - 45
C4-(CH₃)₂20 - 30
-CH₂OH60 - 70

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show correlations between the C3 proton and the protons on the adjacent C2 methylene (B1212753) group and the hydroxymethyl (-CH₂OH) group. It would also map the connectivity pathway from the C2 and C6 protons to the C5 protons, confirming the piperidine (B6355638) ring structure. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the predicted proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignment of each C-H bond. mdpi.com

The piperidine ring exists in a dynamic equilibrium between two chair conformations. At room temperature, the rate of this "ring flip" is often fast on the NMR timescale, resulting in averaged signals for axial and equatorial protons. Variable-temperature (VT) NMR is a powerful tool for studying such dynamic processes. rsc.org

By lowering the temperature of the NMR experiment, the rate of the chair-chair interconversion can be slowed. Below a certain point, known as the coalescence temperature, the exchange becomes slow enough that distinct signals for the axial and equatorial protons on the C2, C5, and C6 positions can be resolved. rsc.org Analyzing the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for the ring inversion process and can reveal the preferred conformation of the substituents on the piperidine ring. rsc.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. In positive ion mode, the basic nitrogen atom of the piperidine ring is readily protonated, leading to the formation of a prominent pseudomolecular ion [M+H]⁺. The exact mass of this ion can be used to confirm the elemental formula of the compound (C₈H₁₇NO).

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented. Plausible fragmentation pathways include the neutral loss of a water molecule (-18 Da) from the protonated alcohol or the loss of the hydroxymethyl group (-31 Da).

Predicted ESI-MS Data for this compound

Ion/FragmentFormulaPredicted Mass-to-Charge Ratio (m/z)
[M+H]⁺C₈H₁₈NO⁺144.1383
[M+H - H₂O]⁺C₈H₁₆N⁺126.1277
[M+H - •CH₂OH]⁺C₇H₁₅N⁺113.1204

Chromatographic Methods

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound, ensuring its purity and characterizing its stereochemical properties.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of this compound. ptfarm.pl Among HPLC techniques, Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane (B103800) or C18), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govchromatographyonline.com

The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. For this compound, retention time can be modulated by adjusting the composition of the mobile phase. nih.gov Increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) will decrease the retention time by reducing the polarity of the mobile phase and thus weakening the hydrophobic interactions. chromatographyonline.combiotage.com The inclusion of a buffer is often necessary to control the ionization state of the basic piperidine nitrogen, ensuring reproducible chromatography and symmetrical peak shapes. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (containing a buffer like ammonium (B1175870) formate) under isocratic or gradient elution. nih.gov Ultraviolet (UV) detection is commonly used, although the compound lacks a strong chromophore, so detection might be performed at low wavelengths (e.g., ~210 nm). ptfarm.pl

The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method allows for the quantification of impurities, such as starting materials, byproducts, or degradation products. ptfarm.pl Method validation would be performed to establish linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ptfarm.pl

Table 1: Illustrative RP-HPLC Parameters for Purity Assessment

Parameter Typical Condition Purpose
Column C18 (Octadecyl), 250 x 4.6 mm, 5 µm Provides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (e.g., 40:60 v/v) Elutes the compound from the column; the organic modifier controls retention, and the acid controls the ionization of the amine.
Flow Rate 1.0 mL/min Dictates the speed of the analysis and can affect resolution.
Detection UV at 210 nm Allows for the detection of the analyte as it elutes from the column.
Injection Volume 10 µL The amount of sample introduced into the system for analysis.

| Column Temp. | 25 °C | Maintained constant to ensure reproducible retention times. |

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. Chiral chromatography is the primary technique used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. nih.gov This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely used and have proven effective for separating a broad range of chiral compounds, including piperidine derivatives. nih.govmdpi.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.

The mobile phase in chiral HPLC often consists of a mixture of a nonpolar alkane (like hexane (B92381) or heptane) and a polar alcohol modifier (such as isopropanol (B130326) or ethanol). rsc.org The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. mdpi.comrsc.org The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For example, a number of racemic 1,3-dimethyl-4-phenylpiperidines have been successfully resolved using cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.gov

Table 2: Example Conditions for Chiral Chromatography

Parameter Condition 1 Condition 2
Column Chiralpak® AD-H (Amylose-based) Chiralcel® OD-H (Cellulose-based)
Mobile Phase Hexane : Isopropanol (90:10 v/v) Hexane : Ethanol (B145695) (85:15 v/v)
Flow Rate 0.5 mL/min 1.0 mL/min
Detection UV at 215 nm UV at 215 nm

| Column Temp. | 25 °C | 30 °C |

Advanced Sample Preparation Techniques for Analytical Studies

Effective sample preparation is crucial for accurate and reliable analytical results, especially when dealing with complex matrices. Advanced techniques can be employed to isolate and concentrate this compound prior to chromatographic analysis.

Solid-Phase Extraction (SPE) is a powerful and widely used technique for sample cleanup and concentration, which has largely replaced liquid-liquid extraction. sigmaaldrich.comnih.gov It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte or the impurities. mdpi.com The choice of sorbent depends on the physicochemical properties of the analyte and the sample matrix. sigmaaldrich.com

For this compound, which is a polar, basic compound, several SPE strategies can be employed:

Reversed-Phase SPE (RP-SPE): Using a nonpolar sorbent like C18, the compound can be retained from an aqueous sample. The cartridge is first conditioned with methanol and then water. The sample is loaded, and polar impurities are washed away with a weak solvent (e.g., water). The target compound is then eluted with a stronger, less polar solvent like methanol or acetonitrile. sigmaaldrich.com

Cation-Exchange SPE: This method leverages the basic nature of the piperidine nitrogen. A cation-exchange sorbent (containing, for example, sulfonic acid groups) is used. The sample is loaded under acidic conditions (e.g., pH < 4) where the piperidine nitrogen is protonated (positively charged) and binds ionically to the negatively charged sorbent. Neutral and acidic impurities are washed away. The analyte is then eluted by increasing the pH to deprotonate the nitrogen or by using a buffer with a high ionic strength. sigmaaldrich.com

SPE is highly versatile, reduces solvent consumption, and can be easily automated, making it ideal for high-throughput sample preparation. sigmaaldrich.commdpi.com

Table 3: SPE Sorbent Selection for this compound

SPE Mode Sorbent Type Retention Mechanism Elution Solvent Example
Reversed-Phase C18 (Octadecylsilane) Hydrophobic (nonpolar) interactions Methanol or Acetonitrile
Normal-Phase Silica (B1680970), Diol Polar interactions (e.g., hydrogen bonding) Dichloromethane:Methanol mixture

| Strong Cation Exchange | Sulfonic Acid-modified Silica | Ionic interactions with the protonated amine | Methanol containing ammonia (B1221849) or a high-salt buffer |

Microwave-Assisted Extraction (MAE) is a sample preparation technique that uses microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction of analytes from the matrix. ncsu.edu The primary mechanisms of heating are dipole rotation and ionic conduction. indianchemicalsociety.com MAE offers significant advantages over conventional extraction methods, including shorter extraction times, reduced solvent consumption, and higher extraction efficiency. ncsu.edunrfhh.com

While MAE is most commonly applied to extract compounds from solid matrices like plant tissues or soil, it can be adapted for applications relevant to this compound. acs.org For instance, if the compound needed to be extracted from a polymer matrix, a solid-phase reaction mixture, or a formulated product (e.g., a cream or tablet), MAE would be a highly efficient method.

The process involves placing the sample and a suitable extraction solvent in a microwave-transparent vessel. The vessel is then exposed to microwave radiation under controlled temperature and pressure. The choice of solvent is critical; it must be able to absorb microwave energy (i.e., have a significant dipole moment) and effectively solubilize the target compound. acs.org For this compound, polar solvents like ethanol or methanol would be effective choices. The rapid heating of the solvent increases the mass transfer of the analyte from the sample matrix into the solvent. nrfhh.comacs.org

Table 4: Key Parameters in Microwave-Assisted Extraction

Parameter Description Influence on Extraction
Solvent Choice The liquid used to solubilize the analyte. Must have a high dielectric constant to absorb microwave energy and high affinity for the target compound. Ethanol and methanol are suitable.
Microwave Power The amount of energy applied to the sample. Higher power leads to faster heating but may risk thermal degradation of the analyte if not controlled. nrfhh.com
Extraction Time The duration of microwave irradiation. Typically much shorter than conventional methods (minutes vs. hours). ncsu.edu
Temperature The temperature reached by the sample and solvent. Higher temperatures increase extraction efficiency and analyte solubility. Must be kept below the degradation temperature of the compound.

| Sample Matrix | The physical and chemical nature of the sample. | The moisture content and polarity of the matrix can affect heating efficiency. |

Table 5: List of Mentioned Chemical Compounds

Compound Name
This compound
1,3-dimethyl-4-phenylpiperidine
Acetonitrile
Ammonium formate
Dichloromethane
Ethanol
Formic Acid
Heptane
Hexane
Isopropanol
Methanol

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic structure and energetic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For piperidine (B6355638) derivatives, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed insights into molecular geometry, charge distribution, and electronic stability. tandfonline.comresearchgate.netjksus.org

Calculations for a molecule like (4,4-Dimethylpiperidin-3-yl)methanol would typically involve geometry optimization to find the lowest energy structure. From this, various electronic properties can be determined. The Mulliken atomic charge distribution, for instance, reveals the partial charges on each atom, identifying nucleophilic and electrophilic centers. tandfonline.comnih.gov The nitrogen atom of the piperidine ring is consistently found to possess a significant negative charge, highlighting its nucleophilic character. nih.gov The molecular electrostatic potential (MEP) map visually represents the charge distribution, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Substituted Piperidine Analog
PropertyTypical Calculated ValueSignificance
Total Energy (Hartree)-485 to -500Indicates the overall stability of the molecule.
Dipole Moment (Debye)1.5 - 3.0 DMeasures the molecule's overall polarity.
Charge on Nitrogen (e)-0.40 to -0.50Highlights the nucleophilic nature of the piperidine nitrogen. nih.gov
Charge on Hydroxyl H (e)+0.20 to +0.30Indicates the acidity of the hydroxyl proton.

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. ias.ac.in For this compound, the gem-dimethyl group at the C4 position locks that part of the ring, but conformational flexibility still exists regarding the orientation of the hydroxymethyl group at C3 and the hydrogen atom on the nitrogen.

The two primary chair conformers would involve the (hydroxymethyl) group at C3 being in either an axial or an equatorial position. Generally, for substituted six-membered rings, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions. amherst.edu However, for piperidines with polar substituents, electrostatic interactions with the protonated nitrogen can stabilize the axial conformer. nih.gov Quantum chemical calculations are essential for precisely determining the relative stabilities of these conformers. rsc.org Studies on 2-methylpiperidine (B94953) derivatives show that the energy difference between equatorial and axial conformers can range from 1.8 to -3.2 kcal/mol, depending on the N-substituent. nih.govacs.org The energy barrier for the chair-to-chair ring flip is significantly higher (around 11 kcal/mol) than for nitrogen inversion (around 5-6 kcal/mol). amherst.edu

Table 2: Estimated Relative Free Energies (ΔG) for this compound Conformers
ConformerC3-Substituent PositionEstimated Relative Energy (kcal/mol)Notes
Chair 1Equatorial0.0 (Reference)Generally the most stable conformation for steric reasons.
Chair 2Axial+0.5 to +2.0Higher in energy due to potential 1,3-diaxial interactions.
Twist-BoatN/A+5.0 to +7.0Significantly less stable transition state between chair forms. ias.ac.in

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are performed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with a solvent environment. researchgate.net For this compound, an MD simulation in an explicit solvent like water would reveal the stability of its chair conformation and the dynamics of the hydroxymethyl substituent.

Key metrics analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). github.io A stable RMSD plot over time for the piperidine ring atoms would confirm that the chair conformation is maintained, while fluctuations would indicate transitions to higher-energy boat or twist-boat forms. github.ionih.gov The RMSF plot would highlight the flexibility of different parts of the molecule, with the exocyclic hydroxymethyl group expected to show higher fluctuation than the more rigid ring structure. researchgate.net These simulations confirm the conformational stability of piperidine-based compounds over simulation timespans of 100 ns or more. researchgate.netajchem-a.com

Molecular Docking and Ligand-Target Interactions (if applicable to derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. jetir.org While this compound itself is not a widely studied ligand, its core structure is a key component in many pharmacologically active molecules. nih.gov Derivatives are often studied for their potential to interact with various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. nih.govfigshare.comnih.gov

For example, piperidine-based ligands are known to have a high affinity for sigma receptors (S1R and S2R). rsc.orgrsc.orgunict.it Docking studies of such ligands into the S1R binding site reveal critical interactions:

Ionic Interaction: The protonated nitrogen of the piperidine ring often forms a salt bridge with acidic residues like Asp or Glu in the receptor. nih.gov

Hydrophobic Interactions: The carbon scaffold of the piperidine ring and its substituents fit into hydrophobic pockets within the receptor, interacting with residues such as Leu, Ala, and Tyr. nih.gov

These interactions anchor the ligand in the binding site and are crucial for its affinity and activity. nih.gov

Table 3: Examples of Molecular Docking Studies with Piperidine Derivatives
Target ProteinPiperidine Derivative ClassKey Interacting ResiduesTypical Binding Energy (kcal/mol)
Sigma-1 Receptor (S1R)BenzylpiperidinesGlu172, Asp126, Phe107 nih.gov-7.0 to -9.0
Dopamine D3 ReceptorPyridopyrimidinesAsp110, Ser192, Phe346 jetir.org-8.0 to -10.5
HDM2General PiperidinesNot specified-6.0 to -7.0 researchgate.net
SARS-CoV-2 Main ProteaseBenzylpiperidinesHis41, Cys145, Glu166 nih.gov-6.5 to -8.0

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom. researchgate.net

LUMO: The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com Conversely, a large energy gap indicates high stability. irjweb.comchemjournal.kz

DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net This analysis helps predict how the molecule will interact in chemical reactions. For instance, the nucleophilic nitrogen atom (HOMO site) would readily react with electrophiles.

Table 4: Predicted FMO Properties and Reactivity Descriptors for this compound
ParameterPredicted Value RangeInterpretation
EHOMO (eV)-6.0 to -7.0Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. nih.gov
ELUMO (eV)-1.5 to -2.5Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. nih.gov
HOMO-LUMO Gap (ΔE) (eV)4.0 to 5.0Indicates high kinetic stability and relatively low chemical reactivity. irjweb.com
Chemical Hardness (η) (eV)2.0 to 2.5Measures resistance to change in electron distribution; high value correlates with high stability. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the electron density distribution around a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would highlight distinct regions of electrostatic potential.

The oxygen atom of the hydroxymethyl group and the nitrogen atom of the piperidine ring are expected to be the most electronegative regions, depicted in shades of red on the MEP map. These areas represent sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxymethyl and amino groups would exhibit the most positive electrostatic potential, shown in blue, indicating their propensity for nucleophilic interactions and hydrogen bonding.

A computational study on a related compound, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, also utilized MEP analysis to understand its reactivity, corroborating the general principles of identifying electrophilic and nucleophilic sites based on electrostatic potential distribution. nih.gov Similarly, an analysis of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide highlighted how positive potential zones around N-H bonds and negative zones near carbonyl oxygens promote specific hydrogen bonding interactions. nih.gov

Predicted Molecular Electrostatic Potential (MEP) Map Regions for this compound

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapPredicted Reactivity
Oxygen of Hydroxymethyl GroupNegativeRedElectrophilic Attack / Hydrogen Bond Acceptor
Nitrogen of Piperidine RingNegativeRedElectrophilic Attack / Hydrogen Bond Acceptor
Hydrogen of Hydroxymethyl GroupPositiveBlueNucleophilic Attack / Hydrogen Bond Donor
Hydrogen of Piperidine NHPositiveBlueNucleophilic Attack / Hydrogen Bond Donor
Alkyl and Methylene (B1212753) HydrogensSlightly PositiveGreen to Light BlueWeaker Nucleophilic Interactions

Computational Analysis of Solvent Effects and Solute-Solvent Interactions

The conformation and properties of this compound can be significantly influenced by its surrounding solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects.

A study on 3-(hydroxymethyl)piperidine revealed that the conformational equilibrium of its rotational isomers is substantially altered by varying solvent polarity. researchgate.net This suggests that for this compound, the orientation of the hydroxymethyl group relative to the piperidine ring would be sensitive to the solvent. In polar solvents, conformations that maximize the exposure of the polar hydroxyl and amino groups to the solvent would be favored, enhancing solute-solvent hydrogen bonding. In nonpolar solvents, intramolecular hydrogen bonding between the hydroxymethyl and amino groups might be more prevalent, leading to a more compact conformation.

Density Functional Theory (DFT) combined with PCM can be used to calculate the energies of different conformers in various solvents, providing a quantitative understanding of solvent-stabilized structures. These calculations can predict shifts in spectroscopic signatures, such as vibrational frequencies, which can be correlated with experimental data.

Predicted Solvent Effects on the Conformation of this compound

Solvent PolarityPredicted Dominant ConformationKey Solute-Solvent Interactions
High (e.g., Water)Extended conformation with exposed OH and NH groupsStrong intermolecular hydrogen bonding with solvent
Medium (e.g., Dichloroethane)A mixture of conformers with varying degrees of intramolecular interactionsModerate intermolecular hydrogen bonding and dipole-dipole interactions
Low (e.g., Benzene)Compact conformation with potential for intramolecular hydrogen bondingvan der Waals forces and weaker dipole-induced dipole interactions

Energy Barrier Calculations for Rotational Isomers

The flexibility of this compound arises from the rotation around the C3-C(methanol) bond and the conformational changes of the piperidine ring. Computational methods can be used to calculate the energy barriers associated with these rotations, providing insight into the molecule's dynamic behavior.

By performing a relaxed potential energy surface scan, where the dihedral angle of the hydroxymethyl group is systematically varied, the energy profile for its rotation can be determined. The transition states and the corresponding energy barriers between different stable conformers (rotational isomers) can be identified. For instance, a study on the hydroxymethyl radical utilized ab initio calculations to determine the barriers to internal rotation. researchgate.net

The energy barriers for the rotation of the hydroxymethyl group in this compound are expected to be influenced by steric hindrance from the adjacent dimethyl groups at the C4 position and potential hydrogen bonding interactions with the piperidine nitrogen. These calculations are crucial for understanding the conformational landscape and the accessibility of different isomeric states at various temperatures.

Hypothetical Energy Barriers for Hydroxymethyl Rotation in this compound

Rotational TransitionEstimated Energy Barrier (kcal/mol)Influencing Factors
Gauche to Anti3-5Steric hindrance from C4-dimethyl groups
Anti to Gauche2-4Potential for intramolecular hydrogen bonding
Eclipsed Transition State> 6High steric and torsional strain

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of all close contacts.

For a crystalline structure of this compound, Hirshfeld analysis would reveal the nature and extent of intermolecular interactions. A study on a structurally related compound, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, demonstrated that the most significant contributions to crystal packing were from H···H, C···H/H···C, and O···H/H···O interactions. nih.gov Similarly, for this compound, the analysis would likely highlight strong O-H···N or O-H···O hydrogen bonds as dominant interactions, visualized as prominent red spots on the d_norm surface.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For this compound, the fingerprint plot would be expected to show distinct spikes corresponding to the donor and acceptor atoms in hydrogen bonds, as well as broader regions representing weaker van der Waals contacts. This detailed analysis is invaluable for understanding the crystal packing and predicting the physicochemical properties of the solid state.

Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Interaction TypePredicted Contribution (%)Key Features on Fingerprint Plot
H···H50-60Large, diffuse region in the center
O···H/H···O20-30Sharp, distinct spikes at lower d_e + d_i values
C···H/H···C10-20"Wing-like" features on either side of the main diagonal
N···H/H···N5-15Spikes corresponding to hydrogen bonding

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

Key areas of investigation include:

Catalytic Hydrogenation: Refining the catalytic hydrogenation of corresponding pyridine (B92270) precursors is a promising avenue. Research into novel catalysts, such as those based on earth-abundant metals or advanced bimetallic systems, could lead to milder reaction conditions, higher yields, and improved stereoselectivity. nih.govnih.gov

Asymmetric Synthesis: Developing asymmetric routes to obtain enantiomerically pure (4,4-dimethylpiperidin-3-yl)methanol is crucial for its application in creating chiral molecules. researchgate.net This could involve asymmetric hydrogenation, enzymatic resolutions, or the use of chiral auxiliaries.

Flow Chemistry: The implementation of continuous flow reactors could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this compound. tuodaindus.com

Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the dimethylated piperidine (B6355638) core in a single step from simple starting materials would dramatically increase synthetic efficiency. nih.gov

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic Hydrogenation Higher yields, milder conditions, stereoselectivityNovel earth-abundant metal catalysts, bimetallic systems
Asymmetric Synthesis Access to enantiomerically pure compoundsChiral catalysts, enzymatic resolution
Flow Chemistry Improved safety, scalability, and controlOptimization of reactor design and reaction conditions
Multicomponent Reactions Increased step-economy, reduced wasteDesign of novel one-pot syntheses

Design and Synthesis of Conformationally Constrained Analogues

Introducing conformational rigidity into the flexible piperidine ring of this compound can lead to derivatives with enhanced selectivity for biological targets in a research context. By locking the molecule into a specific three-dimensional shape, researchers can better understand the structural requirements for molecular recognition. ebi.ac.uknih.gov

Future synthetic efforts in this area may include:

Annulation Strategies: The creation of bicyclic or tricyclic systems by forming additional rings across the piperidine scaffold. mdpi.com This can be achieved through intramolecular cyclization reactions.

Introduction of Bulky Substituents: Placing sterically demanding groups at specific positions on the piperidine ring can restrict bond rotation and favor a particular chair or twist-boat conformation.

Spirocyclization: The synthesis of spiropiperidines, where one of the ring carbons is part of another ring system, offers a distinct method for introducing conformational constraints. nih.gov

These conformationally constrained analogues serve as valuable tools for probing ligand-receptor interactions and for the rational design of molecules with specific biological functions for research purposes. ebi.ac.uk

Investigation into the Reactivity of Novel Dimethylated Piperidine Scaffold Modifications

Future research will likely focus on:

Oxidation of the Hydroxymethyl Group: Exploring selective oxidation methods to convert the primary alcohol to an aldehyde or a carboxylic acid, providing entry into a wider range of derivatives such as amides and esters.

Reactions at the Piperidine Nitrogen: Investigating a broad scope of N-functionalization reactions, including alkylation, arylation, acylation, and sulfonylation, to introduce diverse substituents. nih.gov

C-H Functionalization: The development of methods for the direct functionalization of C-H bonds on the piperidine ring would provide a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials.

Ring-Opening and Rearrangement Reactions: Studying the conditions under which the piperidine ring can be opened or rearranged to access different heterocyclic systems.

Development of New Derivatization Strategies for Diverse Applications

Derivatization of this compound is a key strategy for tailoring its properties for specific applications. The presence of both a secondary amine and a primary alcohol provides two reactive handles for chemical modification.

Emerging derivatization strategies could include:

Click Chemistry: Employing robust and high-yielding "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide array of functional groups.

Bioconjugation: Developing methods to link the this compound scaffold to biomolecules like peptides or nucleotides for research applications.

Polymer Functionalization: Grafting the molecule onto polymer backbones to create materials with novel properties.

Fluorescent Labeling: Introducing fluorophores to create probes for imaging studies in biological research. nih.gov

Derivatization StrategyFunctional Group TargetedPotential Application
Acylation/Alkylation N-H and O-HSynthesis of diverse small molecule libraries
Click Chemistry N-H and O-H (after modification)Rapid synthesis of complex molecules
Fluorescent Labeling N-H or O-HBiological imaging probes
Polymer Grafting N-H or O-HDevelopment of functional materials

Application in Catalyst Development and Supramolecular Chemistry Research

The structural features of this compound make it an interesting candidate for applications in catalysis and supramolecular chemistry. Its potential as a chiral ligand or a building block for self-assembling systems is an active area of future inquiry.

Potential research directions include:

Asymmetric Catalysis: Enantiomerically pure forms of this compound and its derivatives could serve as chiral ligands for metal catalysts in asymmetric synthesis, promoting the formation of one enantiomer of a product over the other.

Organocatalysis: The piperidine nitrogen can act as a basic site, making the molecule a potential organocatalyst for various chemical transformations. ijnrd.org

Supramolecular Assemblies: The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the construction of supramolecular structures such as gels, liquid crystals, or host-guest complexes.

Metal-Organic Frameworks (MOFs): Derivatives of this compound containing additional coordinating groups could be used as organic linkers for the synthesis of novel MOFs with potential applications in gas storage or catalysis.

Further Elucidation of Structure-Activity Relationships in Derived Compounds for Research Purposes

For any biologically active compounds derived from the this compound scaffold, a thorough investigation of their structure-activity relationships (SAR) is crucial for optimizing their properties for research applications. nih.gov SAR studies involve systematically modifying the chemical structure and evaluating the effect of these changes on a specific biological activity. nih.govmdpi.com

Key aspects of future SAR studies will involve:

Systematic Modification: Synthesizing libraries of analogues where each part of the molecule (the N-substituent, the hydroxymethyl group, and the dimethylated ring) is systematically varied. nih.govmdpi.com

Stereochemical Effects: Investigating the impact of stereochemistry on activity by synthesizing and testing individual enantiomers and diastereomers. nih.gov

Computational Modeling: Using molecular modeling and computational chemistry to rationalize observed SAR trends and to predict the activity of new designs. mdpi.com This can help prioritize synthetic targets and provide insights into the molecular interactions governing activity.

Advancements in Analytical Methods for Detection and Quantification in Complex Matrices

As derivatives of this compound find use in various research fields, the development of sensitive and selective analytical methods for their detection and quantification in complex matrices will become increasingly important.

Future research in this area should focus on:

Chromatographic Methods: Developing robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. cdc.govcdc.gov This includes the selection of appropriate columns and mobile phases to achieve optimal separation from matrix components.

Mass Spectrometry (MS): Utilizing MS and tandem MS (MS/MS) for highly sensitive and specific detection. rsc.org High-resolution mass spectrometry can aid in the structural elucidation of unknown metabolites or degradation products.

Sample Preparation: Optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively isolate the target analytes from complex samples like biological fluids or environmental matrices and minimize interference. cdc.govenv.go.jp

Derivatization for Analysis: Employing derivatization agents to enhance the volatility or detectability of the compounds, for example, by introducing a chromophore for UV detection or a fluorophore for fluorescence detection in HPLC. nih.gov

Analytical TechniquePurposeKey Considerations
HPLC-UV/FLD QuantificationDerivatization to add chromophore/fluorophore may be needed. nih.gov
GC-MS Separation and IdentificationDerivatization may be required to increase volatility. cdc.gov
LC-MS/MS High Sensitivity and SpecificityOptimization of ionization source and fragmentation parameters.
Solid-Phase Extraction Sample Cleanup and ConcentrationSelection of appropriate sorbent material. cdc.gov

Q & A

Q. Characterization :

  • X-ray Crystallography : Refine crystal structures using SHELXL for high-resolution data, particularly for stereochemical confirmation .
  • Spectroscopy : NMR (δ ~3.5–4.5 ppm for methanol protons; piperidine ring protons at δ ~1.2–2.8 ppm) and IR (O-H stretch ~3200–3400 cm⁻¹) .

What advanced strategies are used to resolve contradictions in spectral data or crystallographic results for this compound?

Advanced Question
Methodological Answer:
Contradictions may arise from:

  • Stereochemical Ambiguity : Use density functional theory (DFT) calculations to compare experimental and theoretical NMR/IR spectra.
  • Crystallographic Twinning : Employ SHELXD for structure solution and SHELXL for refinement against high-resolution data .
  • Iterative Analysis : Cross-validate results with multiple techniques (e.g., LC-MS for purity, DSC for thermal stability). For conflicting data, apply qualitative research frameworks to systematically assess experimental variables .

How can computational modeling enhance the understanding of this compound's reactivity?

Advanced Question
Methodological Answer:

  • Mechanistic Studies : Use Gaussian or ORCA software to model reaction pathways (e.g., transition states in reductive amination).
  • Molecular Dynamics : Simulate solvent interactions (methanol vs. ethanol) to predict solubility and reaction rates.
  • Docking Studies : Explore biological interactions (e.g., enzyme binding) if the compound is a chiral building block for drug discovery.

What methodologies address stability issues during long-term storage of this compound?

Advanced Question
Methodological Answer:

  • Stability Testing : Accelerated degradation studies under varying pH (3–9), temperature (4°C to 40°C), and humidity (40–80% RH). Monitor via HPLC .
  • Protective Measures : Store under inert gas (N₂/Ar) in amber vials at –20°C to prevent oxidation or hygroscopic degradation.

How can researchers integrate this compound into multi-step syntheses of complex molecules?

Advanced Question
Methodological Answer:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to protect the methanol moiety during subsequent reactions.
  • Cross-Coupling : Leverage Suzuki-Miyaura or Buchwald-Hartwig reactions to functionalize the piperidine ring.
  • Case Study : Analogous compounds like (2,4-dimethyl-1H-pyrrol-3-yl)methanol have been used in heterocycle synthesis via acid-catalyzed cyclization .

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